METHYL 7-(3-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
METHYL 7-(3-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a useful research compound. Its molecular formula is C15H15FN4O2S and its molecular weight is 334.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ function, affecting the cellular responses to stress .
Biochemical Pathways
The compound affects several biochemical pathways. It has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a significant role in cellular responses to stress, inflammation, and cell death .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has demonstrated neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized within the body
Biochemical Analysis
Biochemical Properties
Related [1,2,4]triazolo[1,5-a]pyrimidines have been shown to interact with various enzymes and proteins . For instance, some derivatives have been found to inhibit CDK2, a key regulator of cell cycle progression . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
In cellular studies, related [1,2,4]triazolo[1,5-a]pyrimidines have shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . These compounds can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Methyl 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate remain to be investigated.
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
Methyl 7-(3-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound within the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Triazolopyrimidine Derivatives
Triazolopyrimidines are recognized for their wide range of biological activities, including:
- Anticancer : Inducing apoptosis and cell cycle arrest in various cancer cell lines.
- Antimicrobial : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective : Potential applications in treating neurodegenerative diseases like Alzheimer's.
- Antiviral : Inhibition of viral replication mechanisms.
The specific compound in focus has yet to be extensively studied in isolation; however, it shares structural characteristics with other triazolopyrimidines that have been documented for their significant biological effects .
Anticancer Properties
Research indicates that triazolopyrimidine derivatives can induce G0/G1 phase arrest or apoptosis in cancer cells. For instance, studies have shown that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines, including breast (MCF-7) and melanoma (B16) cells. The compound's ability to reduce cell viability is likely linked to its interaction with microtubule dynamics and tubulin degradation pathways .
Cell Line | IC50 (µM) | Effect |
---|---|---|
B16 Melanoma | 6.50 (24h) | Significant reduction in viability |
MCF-7 Breast | Varies | Induces apoptosis and cell cycle arrest |
Antimicrobial Activity
Triazolopyrimidine derivatives have demonstrated antimicrobial effects against various pathogens. The compound's structure suggests potential activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism of action may involve disruption of bacterial biofilms and interference with cellular integrity .
Microorganism | Activity |
---|---|
MRSA | Strong antimicrobial effect |
Gram-negative bacteria | Moderate activity |
Neuroprotective Effects
The neuroprotective potential of triazolopyrimidines is particularly relevant in the context of Alzheimer's disease. Compounds similar to this compound have been shown to inhibit tau phosphorylation and aggregation, which are critical factors in Alzheimer's pathology .
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives is heavily influenced by their structural components. Modifications at specific positions on the triazole or pyrimidine rings can enhance or diminish their pharmacological effects. For instance:
- Fluorine Substitution : The presence of fluorine at the 3-position on the phenyl ring has been associated with improved binding affinity and selectivity for target proteins.
- Methylsulfanyl Group : This group may enhance lipophilicity and membrane permeability, facilitating better bioavailability .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of related triazolopyrimidine compounds, it was found that modifications at the C7 position significantly affected microtubule stabilization. Compounds with a fluorine atom at this position exhibited enhanced stability compared to those lacking this modification .
Case Study 2: Antimicrobial Efficacy
A series of copper(II) complexes derived from triazolopyrimidine showed promising results against biofilms formed by MRSA. These complexes exhibited both cytotoxicity towards cancer cells and low toxicity towards normal cells, indicating a favorable therapeutic index .
Properties
IUPAC Name |
methyl 7-(3-fluorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-8-11(13(21)22-2)12(9-5-4-6-10(16)7-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYDCGSSNYAVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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